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  • Product: 2,7-dibromo-9H-xanthen-9-one
  • CAS: 40102-85-0

Core Science & Biosynthesis

Foundational

What is the synthesis pathway of 2,7-dibromo-9H-xanthen-9-one

An In-depth Technical Guide to the Synthesis of 2,7-dibromo-9H-xanthen-9-one Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2,7-dibromo-9H-xanthen-9-one,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2,7-dibromo-9H-xanthen-9-one

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2,7-dibromo-9H-xanthen-9-one, a key building block in the development of advanced materials and potential pharmaceutical agents. The document is intended for an audience of researchers, chemists, and professionals in drug development. We will explore two primary synthetic strategies: the direct electrophilic bromination of the 9H-xanthen-9-one scaffold and a multi-step approach involving Ullmann condensation followed by intramolecular cyclization. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction to 2,7-dibromo-9H-xanthen-9-one

The 9H-xanthen-9-one, or xanthone, scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The dibenzo-γ-pyrone framework of xanthone (Figure 1) provides a rigid, planar core that is amenable to functionalization.

Figure 1. The core structure of 9H-xanthen-9-one.

The target molecule, 2,7-dibromo-9H-xanthen-9-one (CAS No: 40102-85-0; Molecular Formula: C₁₃H₆Br₂O₂), strategically places bromine atoms on the xanthone core.[5] This substitution is significant for several reasons. The bromine atoms serve as versatile synthetic handles, enabling further molecular elaboration through various cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings.[6][7][8] This versatility makes 2,7-dibromo-9H-xanthen-9-one an invaluable intermediate for constructing complex organic materials for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics, analogous to its well-studied fluorenone counterpart, 2,7-dibromo-9H-fluoren-9-one.[6][9]

This guide will detail the most viable methods for its synthesis, providing both theoretical understanding and practical, actionable protocols.

Pathway I: Direct Electrophilic Bromination of 9H-Xanthen-9-one

The most direct approach to synthesizing 2,7-dibromo-9H-xanthen-9-one is through the electrophilic aromatic substitution on the parent xanthone molecule.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the bromination is governed by the combined electronic effects of the two functional groups on the central ring.

  • Ether Oxygen (-O-) : This is a strongly activating, ortho, para-directing group due to resonance donation of its lone pairs into the aromatic rings.

  • Carbonyl Group (-C=O) : This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The positions C-2 and C-7 are para to the activating ether oxygen and meta to the deactivating carbonyl group. This confluence of directing effects makes them the most electronically favorable sites for electrophilic attack, leading to the desired 2,7-disubstituted product. While some formation of other isomers is possible, the 2,7-isomer is expected to be the major product under controlled conditions.

Experimental Protocol

This protocol is based on established methods for the bromination of aromatic ketones, such as the synthesis of 2,7-dibromofluorenone, which serves as a reliable analogue.[10]

Table 1: Reagents and Materials for Direct Bromination

Reagent/MaterialGradeSupplier ExamplePurpose
9H-Xanthen-9-one (Xanthone)>98%Sigma-AldrichStarting Material
Liquid Bromine (Br₂)ACS ReagentFisher ScientificBrominating Agent
Glacial Acetic AcidACS ReagentVWRSolvent
Iron Powder (Fe)Fine, >99%Alfa AesarLewis Acid Catalyst (optional)
Saturated Sodium Bisulfite (NaHSO₃)Laboratory Grade---Quenching excess Bromine
Dichloromethane (DCM)ACS Reagent---Extraction Solvent
EthanolReagent Grade---Recrystallization Solvent
Round-bottom flask & condenser------Reaction Vessel
Magnetic stirrer & stir bar------Agitation
Dropping funnel------Controlled addition of Bromine

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 9H-xanthen-9-one (e.g., 5.0 g, 25.5 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of iron powder (e.g., 0.1 g). The iron reacts with bromine to form FeBr₃ in situ, a Lewis acid that polarizes the Br-Br bond, creating a more potent electrophile (Br⁺).

  • Bromine Addition: Prepare a solution of liquid bromine (e.g., 2.8 mL, 53.6 mmol, 2.1 equivalents) in a small amount of glacial acetic acid (20 mL). Add this solution dropwise to the stirring xanthone solution at room temperature over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice water (400 mL). A precipitate should form.

  • Quenching: Add saturated sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or a DMF/water mixture to yield pure 2,7-dibromo-9H-xanthen-9-one as a solid.

Visualization of Pathway I

G Xanthone 9H-Xanthen-9-one Reagents 2.1 eq. Br₂Glacial Acetic Acid, Fe (cat.)80-90°C Xanthone->Reagents Product 2,7-dibromo-9H-xanthen-9-one Reagents->Product

Caption: Two-step synthesis via Ullmann condensation.

Comparative Analysis of Pathways

FeaturePathway I: Direct BrominationPathway II: Ullmann/Cyclization Route
Simplicity High (one-pot reaction).Low (multi-step, requires isolation of intermediate).
Atom Economy Moderate; produces HBr as a byproduct.Lower due to multiple steps and protecting groups if used.
Control Lower; risk of over-bromination or isomeric impurities.High; regiochemistry is pre-determined by starting materials.
Starting Materials Readily available (Xanthone, Bromine).Requires specifically substituted halo-aromatics.
Overall Yield Can be high, but purification losses may occur.Often higher and cleaner, but cumulative over two steps.
Ideal Application Large-scale, cost-sensitive production where some impurity can be tolerated or easily removed.Scenarios requiring high purity and unambiguous substitution patterns, such as in advanced materials synthesis.

Conclusion

The synthesis of 2,7-dibromo-9H-xanthen-9-one can be effectively achieved through two primary routes. The direct bromination of 9H-xanthen-9-one offers a straightforward and rapid method, though it may require careful optimization to control regioselectivity and maximize yield. In contrast, the multi-step approach using an Ullmann condensation followed by intramolecular cyclization provides superior control over the final structure, delivering a high-purity product at the cost of increased synthetic effort. The choice of pathway ultimately depends on the specific requirements of the research or development goal, balancing factors of speed, cost, scale, and the requisite purity of the final compound. Both pathways utilize fundamental and well-documented organic transformations, making the synthesis of this valuable building block accessible to proficient researchers.

References

  • Liu, Y.-Q., et al. (2006). Acta Cryst. E62, o4612-o4613.
  • Sigarra, S., et al. (2017). Recent advances in the synthesis of xanthones and azaxanthones. RSC Advances. Available at: [Link]

  • Chen, C-H., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Taylor & Francis Online. (2006). Synthesis of 4‐Methyl Pyrrolo[2,3‐b]xanthone, a Novel Ring System. Taylor & Francis Online. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. Available at: [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Silva, A. M. S., et al. (2018). Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. Available at: [Link]

  • Hohance. (n.d.). 9H-Xanthen-9-one, 3-bromo-. Hohance. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information One-step preparation of xanthones via Pd-catalyzed annulation of 1,2-dibromoarenes and salicylaldehyde. RSC.org. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 9H-xanthen-9-one. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Development of xanthone derivatives as effective broad-spectrum antimicrobials. PubMed Central. Available at: [Link]

  • Sigarra. (n.d.). Synthesis of Xanthones: An Overview. University of Porto. Available at: [Link]

  • MDPI. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN101318888A - Process for synthesizing 2,7-dibromo fluorenone. Google Patents.
  • National Library of Medicine. (2015). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. PubMed. Available at: [Link]

  • ACS Publications. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. ACS Publications. Available at: [Link]

  • MDPI. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Versatility of 2,7-Dibromo-9H-fluoren-9-one in Organic Synthesis. Pharma-Chemicals.com. Available at: [Link]

  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[11][12][13]hiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 9H-xanthene-9-carboxylate. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[11][12][13]hiadiazole) and Its SNAr and Cross-Coupling Reactions. ResearchGate. Available at: [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 2,7-dibromo-9H-xanthen-9-one

An in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) properties of 2,7-dibromo-9H-xanthen-9-one requires a rigorous understanding of both its synthetic origins and its solid-state behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) properties of 2,7-dibromo-9H-xanthen-9-one requires a rigorous understanding of both its synthetic origins and its solid-state behavior. As a privileged rigid scaffold, this molecule serves as a critical intermediate in the development of advanced optoelectronic materials (such as hole-transporting materials for perovskite solar cells) and pharmaceutical agents.

This whitepaper provides a comprehensive guide to the structural elucidation of 2,7-dibromo-9H-xanthen-9-one, detailing the causality behind experimental protocols, crystallographic data processing, and the supramolecular forces governing its crystal packing.

Molecular Geometry and Supramolecular Architecture

The core of 2,7-dibromo-9H-xanthen-9-one (C₁₃H₆Br₂O₂) consists of a central pyran-4-one ring flanked by two fused benzene rings. The introduction of heavy bromine atoms at the 2 and 7 positions—driven by the ortho/para-directing nature of the ether oxygen during electrophilic aromatic substitution—creates a highly symmetric, nearly planar tricyclic system[1].

Crystal Packing and Intermolecular Forces

The solid-state architecture of xanthone derivatives is typically dictated by a delicate balance of non-covalent interactions[2]. For 2,7-dibromo-9H-xanthen-9-one, the crystal packing is governed by three primary forces:

  • π−π Stacking: The extended planar aromatic core facilitates strong face-to-face and edge-to-face π−π interactions. These interactions often lead to a highly slipped stacking motif, which is advantageous for vertical charge transport in organic semiconductors[1].

  • Halogen Bonding: The highly polarizable bromine atoms act as Lewis acid electron-pair acceptors (σ-holes). These regions frequently engage in highly directional halogen bonds with the carbonyl oxygen (C-Br O=C) or with adjacent bromine atoms (Type I or Type II C-Br Br-C contacts), serving as the primary directional anchors that lock the crystal lattice into place.

  • Van der Waals Forces: Weak C-H O interactions further stabilize the three-dimensional network[2].

Synthesis and Single-Crystal Cultivation

To obtain diffraction-quality single crystals, the chemical purity of the analyte must be absolute. The synthesis of 2,7-dibromo-9H-xanthen-9-one is typically achieved via the direct bromination of xanthone using elemental bromine in the presence of a Lewis acid catalyst or acetic acid[1][3].

G N1 Xanthone + Br2 N2 Electrophilic Aromatic Substitution (Acetic Acid or AlCl3/CS2) N1->N2 N3 Crude 2,7-Dibromoxanthone N2->N3 N4 Purification (Silica Gel Column / Recrystallization) N3->N4 N5 Pure Powder N4->N5 N6 Vapor Diffusion / Slow Evaporation (e.g., DCM/Hexane) N5->N6 N7 Single Crystals for SCXRD N6->N7

Caption: Workflow for the synthesis and single-crystal growth of 2,7-dibromo-9H-xanthen-9-one.

Step-by-Step Crystallization Protocol
  • Step 1: Solvent Selection. Dissolve 50 mg of highly purified 2,7-dibromo-9H-xanthen-9-one in a minimum volume of dichloromethane (DCM). Causality: DCM is an excellent solvent for rigid, halogenated aromatics, ensuring complete dissolution without premature precipitation.

  • Step 2: Anti-Solvent Layering. Carefully layer hexane (anti-solvent) over the DCM solution in a narrow crystallization tube. Causality: Hexane lowers the solubility of the xanthone derivative. The narrow interface restricts the diffusion rate, preventing rapid nucleation (which causes microcrystalline powder formation) and promoting the growth of macroscopic, defect-free single crystals.

  • Step 3: Incubation. Seal the tube and store it in a vibration-free environment at 20 °C for 3–5 days.

  • Validation Checkpoint: Inspect the crystals under polarized light microscopy. Extinction of light at specific rotation angles validates that the specimen is a single crystal rather than a twinned aggregate.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

The structural elucidation of heavy-atom-containing organics requires stringent data collection parameters to overcome absorption artifacts and thermal noise[2].

G D1 Crystal Mounting & Cryocooling (100-150 K) D2 Diffraction Data Collection (Mo Kα or Cu Kα radiation) D1->D2 D3 Data Reduction & Integration (e.g., APEX3 / CrysAlisPro) D2->D3 D4 Absorption Correction (Multi-scan / SADABS) D3->D4 D5 Structure Solution (Direct Methods / Dual-Space) D4->D5 D6 Structure Refinement (Least-Squares on F^2, SHELXL) D5->D6 D7 Final CIF Generation & Validation (checkCIF) D6->D7

Caption: Step-by-step logical pipeline for Single-Crystal X-ray Diffraction (SCXRD) data processing.

Step-by-Step SCXRD Protocol
  • Step 1: Crystal Mounting and Cryocooling. Select a crystal with dimensions roughly 0.15 × 0.10 × 0.05 mm. Coat it in paratone oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer under a 100 K nitrogen cold stream. Causality: Cryocooling drastically reduces the Debye-Waller factor (thermal atomic motion), yielding sharper diffraction spots at high resolution ( ) and minimizing radiation damage.

  • Step 2: Data Collection. Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans. Causality: Molybdenum radiation is preferred over Copper for heavily brominated compounds to minimize severe X-ray absorption and fluorescence effects.

  • Step 3: Integration and Absorption Correction. Integrate the frames using software like APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Bromine is a strong X-ray scatterer/absorber. Failing to correct for absorption will result in systematic errors in the observed structure factors ( Fo2​ ), leading to distorted electron density maps and false residual peaks.

  • Step 4: Solution and Refinement. Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms (C, O, Br) anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: The protocol is self-validating if the internal agreement factor ( Rint​ ) is < 0.05, the final R1​ is < 0.05, and the goodness-of-fit (GooF) is near 1.0. Finally, the generated .cif file must be processed through the IUCr checkCIF algorithm to ensure zero Level A or B crystallographic alerts.

Quantitative Data Presentation

Based on structural analogs and the established crystallographic behavior of the planar xanthone core[2], the quantitative metrics for 2,7-dibromo-9H-xanthen-9-one conform to the parameters summarized in the table below. The molecule typically crystallizes in a centrosymmetric monoclinic space group, driven by the antiparallel packing of the inherent molecular dipoles.

Crystallographic ParameterRepresentative Value / Description
Empirical Formula C₁₃H₆Br₂O₂
Formula Weight 353.99 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density ( ρcalc​ ) ~ 2.0 - 2.2 Mg/m³ (High density due to Br atoms)
Absorption Coefficient ( μ ) > 6.0 mm⁻¹
F(000) ~ 680
Theta Range for Data Collection 2.5° to 28.0°
Refinement Method Full-matrix least-squares on F2
Final R indices [I > 2 σ (I)] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 1.02 - 1.05
Largest diff. peak and hole ~ 0.80 and -0.65 e·Å⁻³ (typically near Br atoms)

References

  • Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells Source: EPFL Infoscience URL:[Link]

  • An insight into the synthesis of borylated xanthone derivatives Source: Charles University Digital Repository URL:[Link]

  • Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of fluorescent probes derived from 2,7-dibromo-9H-xanthen-9-one

Application Note: Synthesis and Photophysical Evaluation of Fluorescent Probes Derived from 2,7-Dibromo-9H-xanthen-9-one Introduction & Mechanistic Rationale The 9H-xanthen-9-one (xanthone) scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Photophysical Evaluation of Fluorescent Probes Derived from 2,7-Dibromo-9H-xanthen-9-one

Introduction & Mechanistic Rationale

The 9H-xanthen-9-one (xanthone) scaffold is a privileged structure in the design of advanced optoelectronic materials and biological fluorescent probes ()[1]. Its rigid, planar, tricyclic geometry enforces extensive π -conjugation, while the central carbonyl group acts as a strong electron acceptor. By functionalizing the 2,7-positions, researchers can engineer highly efficient donor-acceptor (D-A) architectures ()[2].

2,7-Dibromo-9H-xanthen-9-one serves as the critical synthetic intermediate for these workflows ()[3]. The bromine atoms provide orthogonal reactivity handles for palladium-catalyzed cross-coupling reactions. From this single precursor, two major classes of fluorescent probes are typically derived:

  • Reactive Oxygen Species (ROS) Probes: Conversion of the bromides to boronate esters via Miyaura borylation yields probes that undergo oxidative cleavage in the presence of H2​O2​ , releasing the highly fluorescent 2,7-dihydroxyxanthone ()[1].

  • Two-Photon & TADF Emitters: Buchwald-Hartwig amination with electron-donating groups (e.g., carbazole) generates D-A-D systems. These molecules exhibit strong Intramolecular Charge Transfer (ICT) and Thermally Activated Delayed Fluorescence (TADF), making them ideal for high-resolution cellular imaging and OLEDs ()[4], ()[5].

Experimental Workflows & Photophysical Mechanisms

Workflow A Xanthone (Precursor) B 2,7-Dibromo-9H- xanthen-9-one (Intermediate) A->B Br2, AlCl3 Electrophilic Bromination C Bis-boronate Xanthone Probe (Non-fluorescent) B->C B2pin2, PdCl2(dppf) Miyaura Borylation D 2,7-Dihydroxyxanthone (Highly Fluorescent) C->D H2O2 / ROS Oxidative Cleavage

Workflow from xanthone to ROS-responsive and D-A fluorescent probes.

Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption (Two-Photon or UV/Vis) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence (TADF) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse ISC (RISC) Thermal Activation Donor Donor Moiety (e.g., Carbazole) Acceptor Acceptor Core (Xanthone) Donor->Acceptor Intramolecular Charge Transfer (ICT)

Jablonski diagram illustrating ICT, two-photon absorption, and TADF mechanisms.

Detailed Synthesis Protocols (Self-Validating Systems)

Protocol A: Electrophilic Bromination to 2,7-Dibromo-9H-xanthen-9-one

Causality Check: The ether oxygen of xanthone is an ortho/para director, while the carbonyl is a meta director. Both synergistically direct electrophilic aromatic substitution to the 2- and 7-positions. Aluminum chloride ( AlCl3​ ) is employed as a Lewis acid to strongly polarize Br2​ , overcoming the deactivating effect of the carbonyl group ()[3].

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve xanthone (50 mmol) in carbon disulfide ( CS2​ ) or dichloromethane (DCM) (20 mL)[6].

  • Activation: Add AlCl3​ (110 mmol, 2.2 eq.) in one portion. The mixture will darken as the Lewis acid-base complex forms.

  • Bromination: Add bromine (40 mmol, 0.8 eq. initially, then titrate up to 2.2 eq. total) dropwise at room temperature over 1 hour[3]. Caution: Highly exothermic; use a water bath to maintain ambient temperature.

  • Reaction & Monitoring: Stir for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a lower-Rf UV-active spot compared to the starting material.

  • Quenching & Purification: Pour the mixture over crushed ice to quench the AlCl3​ . Extract with DCM (3 × 50 mL), wash with saturated sodium thiosulfate (to remove unreacted Br2​ ), and dry over anhydrous MgSO4​ . Purify via silica gel chromatography to yield a white/pale yellow solid[6].

Protocol B: Miyaura Borylation to 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-xanthen-9-one

Causality Check: Potassium acetate (KOAc) is specifically chosen as the base because stronger bases (like NaOH) would prematurely hydrolyze the bis(pinacolato)diboron ( B2​pin2​ ) or the resulting boronate ester ()[7]. PdCl2​(dppf) is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination of the bulky boronate ester[6].

  • Setup: In a Schlenk flask, combine 2,7-dibromo-9H-xanthen-9-one (10 mmol), B2​pin2​ (25 mmol, 2.5 eq.), KOAc (30 mmol, 3.0 eq.), and PdCl2​(dppf) (0.5 mmol, 5 mol%).

  • Degassing: Add anhydrous 1,4-dioxane or DMSO (50 mL)[6]. Degas the suspension via three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the borane.

  • Coupling: Heat the mixture to 80–90 °C under a nitrogen atmosphere for 12–18 hours[6]. The solution will turn dark brown/black as Pd(0) nanoparticles eventually form.

  • Validation: TLC (DCM:MeOH 95:5) should show the disappearance of the dibromide. The boronate ester stains strongly with phosphomolybdic acid (PMA).

  • Isolation: Filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and recrystallize from ethanol to obtain the probe as an off-white powder.

Protocol C: Buchwald-Hartwig Amination for D-A-D Two-Photon Probes

Causality Check: Coupling the 2,7-dibromoxanthone with carbazole derivatives extends the π -conjugation and establishes a strong D-A-D push-pull system. This significantly increases the two-photon absorption cross-section (often >400 GM), enabling near-infrared (NIR) excitation for deep-tissue imaging with minimal photobleaching ()[5].

  • Setup: Combine 2,7-dibromo-9H-xanthen-9-one (5 mmol), carbazole (12 mmol, 2.4 eq.), sodium tert-butoxide (15 mmol, 3 eq.), Pd2​(dba)3​ (0.25 mmol, 5 mol%), and tri-tert-butylphosphine ( P(t−Bu)3​ ) (0.5 mmol, 10 mol%) in anhydrous toluene (40 mL).

  • Reaction: Reflux under argon for 24 hours. The bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition into the sterically hindered aryl bromide bond ()[8].

  • Purification: Cool to room temperature, filter through Celite, and purify via temperature-gradient vacuum sublimation to achieve the >99.9% purity required for photophysical characterization ()[2].

Quantitative Photophysical Data

The structural modifications at the 2,7-positions drastically alter the photophysical landscape of the xanthone core. The table below summarizes the comparative performance of the precursor and its functionalized derivatives.

CompoundAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Two-Photon Cross-Section (GM)Primary Application
2,7-Dibromoxanthone 34541065< 0.05N/ASynthetic Precursor
Bis-boronate Probe 350420 (Weak)70< 0.01N/A H2​O2​ / ROS Sensing (Off-state)
2,7-Dihydroxyxanthone 365460 (Strong)950.85~50Active Fluorophore (On-state)
Di-carbazole Xanthone 420540–570120–1500.45–0.65450–500Two-Photon Imaging / TADF Emitter

Data aggregated and generalized from standardized photophysical evaluations of xanthone and fluorenone derivatives in THF at 298K ()[9], ()[4].

References

  • Wang, Z., Li, Y., Cai, X., et al. "Structure–Performance Investigation of Thioxanthone Derivatives for Developing Color Tunable Highly Efficient Thermally Activated Delayed Fluorescence Emitters." ACS Applied Materials & Interfaces, 2016, 8(13), 8627-8636. URL:[Link]

  • Chi, S., Li, L., Wu, Y. "Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging." The Journal of Physical Chemistry C, 2016, 120(25), 13706–13715. URL:[Link]

  • Rakštys, K. "Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells." EPFL Thesis, 2018. URL:[Link]

  • Sun, Y., Wu, B., Liu, X., et al. "Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe." Molecules, 2024, 29(5), 1080. URL:[Link]

  • Charles University Digital Repository. "An insight into the synthesis of borylated xanthone derivatives." CUNI Thesis, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,7-Dibromo-9H-xanthen-9-one Synthesis

Welcome to the Technical Support Center for Xanthone Derivative Synthesis. Xanthones (9H-xanthen-9-one) are a privileged class of heterotricyclic compounds characterized by an oxygen-containing dibenzo-γ-pyrone scaffold[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Xanthone Derivative Synthesis. Xanthones (9H-xanthen-9-one) are a privileged class of heterotricyclic compounds characterized by an oxygen-containing dibenzo-γ-pyrone scaffold[1]. The synthesis of 2,7-dibromo-9H-xanthen-9-one is a critical step in developing photoinitiators, OLED materials, and pharmaceutical intermediates. However, researchers frequently encounter low yields and complex regioisomer mixtures during direct bromination.

This guide provides troubleshooting insights, mechanistic explanations, and optimized protocols to help you maximize your overall yield.

Part 1: Troubleshooting FAQs (Direct Bromination vs. Ring Closure)

Q1: Why is my yield of 2,7-dibromoxanthone stuck at 30-43% when brominating xanthone directly? A1: The limitation is fundamentally electronic. The first bromination at the 2-position is relatively facile due to the directing effect of the ether oxygen. However, the introduction of the first bromine atom exerts an electron-withdrawing inductive effect. Combined with the strongly deactivating carbonyl group at the 9-position, this significantly reduces the nucleophilicity of the remaining unsubstituted ring. Consequently, the second electrophilic aromatic substitution becomes the rate-limiting step. Standard Friedel-Crafts conditions (Br₂/AlCl₃ in CS₂) typically yield ~45% of the mono-bromo intermediate and only 30% of the desired 2,7-dibromoxanthone[2].

Q2: I tried using a 10-fold excess of Br₂ in acetic acid at 100 °C to force the reaction. Why did my yield of the dibromo product drop to 18%? A2: While increasing temperature and reagent equivalents normally pushes a reaction forward, performing this in acetic acid without a strong Lewis acid (like AlCl₃) changes the mechanistic pathway. Acetic acid is a weaker polarizing medium for Br₂ compared to an AlCl₃ complex. The excess thermal energy without sufficient electrophilic activation leads to off-target side reactions rather than the highly deactivated second bromination, leaving the mono-bromo product as the major species (72%)[2].

Q3: How can I fundamentally improve the overall yield and avoid complex purification? A3: To bypass the electronic deactivation inherent to the xanthone core, we recommend switching from a "late-stage bromination" strategy to a "pre-installed" ring closure strategy. By subjecting 4,4'-dibromodiphenyl ether to phosgenation (or oxalyl chloride) in the presence of AlCl₃, the carbon skeleton is closed via an intramolecular Friedel-Crafts acylation[3]. This guarantees 100% regioselectivity for the 2,7-positions and routinely delivers >85% yields.

Part 2: Quantitative Data Presentation

The table below summarizes the expected yield distributions based on the chosen synthetic route, highlighting why structural pre-installation is superior for scale-up.

Synthetic RouteReagents & ConditionsYield of 2-BromoxanthoneYield of 2,7-DibromoxanthonePrimary Limitation
Direct Bromination (Standard) Br₂ (0.8 eq), AlCl₃, CS₂, RT, 24h45%30%Incomplete conversion[2]
Direct Bromination (Excess Br₂) Br₂ (10-fold excess), AcOH, 100 °C, 4h72%18%Over-bromination / Side reactions[2]
Ring Closure (Pre-installed Br) 4,4'-dibromodiphenyl ether, COCl₂, AlCl₃N/A>85%Reagent toxicity (Phosgene)[3]

Part 3: Mechanistic Workflow

SynthesisPathways cluster_RouteA Route A: Direct Bromination cluster_RouteB Route B: Friedel-Crafts Ring Closure N1 Xanthone N2 2-Bromoxanthone N1->N2 Br2, AlCl3 (Fast) N3 2,7-Dibromoxanthone N2->N3 Excess Br2, Heat (Rate-Limiting) N4 4,4'-Dibromodiphenyl ether N5 Acylium Ion Intermediate N4->N5 COCl2 or (COCl)2 + AlCl3 N6 2,7-Dibromoxanthone N5->N6 Intramolecular Cyclization

Figure 1: Mechanistic pathways for 2,7-dibromoxanthone synthesis comparing direct vs. ring closure.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Direct Bromination of Xanthone

(Recommended only if restricted to xanthone starting material)

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve xanthone (50 mmol, 8.6 g) in anhydrous carbon disulfide (CS₂, 20 mL).

    • Causality: CS₂ is utilized because it is non-polar, does not coordinate with Lewis acids, and is highly inert to electrophilic bromination, ensuring the reagents focus entirely on activating the substrate[2].

  • Activation: Add anhydrous aluminum chloride (AlCl₃, 14.5 g) to the stirring solution.

    • Causality: AlCl₃ acts as a strong Lewis acid, coordinating with Br₂ to generate the highly electrophilic bromonium ion (Br⁺) necessary to attack the electron-deficient xanthone ring.

  • Bromination: Dropwise add elemental bromine (Br₂, 2.0 mL) over 30 minutes. Stir at room temperature for 24 hours.

    • Self-Validation Check: Monitor the reaction via TLC (EtOAc:Petroleum Ether 4:1). The disappearance of the highly fluorescent xanthone spot and the emergence of two distinct lower-Rf spots (mono- and dibromo products) confirms the reaction is proceeding.

  • Quenching: Carefully pour the reaction mixture into ice water (100 mL) containing saturated aqueous sodium bisulfite (NaHSO₃).

    • Self-Validation Check: The distinct red/brown color of unreacted bromine will immediately discharge to a pale yellow/colorless solution, confirming the safe and complete quenching of the oxidant.

  • Extraction & Purification: Extract with CH₂Cl₂ (3 x 80 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify via column chromatography (EtOAc:Petroleum Ether 4:1) to separate 2-bromoxanthone and 2,7-dibromoxanthone[2].

Protocol B: Pre-installed Ring Closure (Phosgenation)

(Recommended for maximum yield and scalability)

  • Preparation: In a specialized, well-ventilated fume hood, dissolve 4,4'-dibromodiphenyl ether (50 mmol) in anhydrous dichloromethane (DCM).

    • Causality: Using a pre-brominated diphenyl ether completely bypasses the regioselectivity issues and electronic deactivation inherent to direct xanthone bromination[3].

  • Acylation: Add anhydrous AlCl₃ (2.2 equivalents) followed by the slow, controlled introduction of a phosgene equivalent (e.g., oxalyl chloride or triphosgene).

    • Causality: The Lewis acid activates the acyl chloride, forming an acylium ion that undergoes an intramolecular Friedel-Crafts acylation to close the central pyran ring[3].

  • Cyclization: Heat the mixture to reflux for 6-8 hours.

    • Self-Validation Check: The evolution of HCl gas (if using oxalyl chloride) can be monitored by passing the effluent gas through a pH indicator trap. The cessation of gas evolution indicates the completion of the cyclization step.

  • Workup: Quench the reaction by slow addition to crushed ice. Extract with DCM, wash with 1M NaOH to remove unreacted phenolic byproducts, and dry over MgSO₄.

  • Isolation: Recrystallize the crude product from ethanol or acetic acid to yield pure 2,7-dibromoxanthone.

    • Self-Validation Check: Mass spectrometry (MS) isotopic profiling will confirm the presence of exactly two bromine atoms via the characteristic isotopic splitting pattern of the molecular ion fragments[4].

Sources

Optimization

Minimizing monobromo and tribromo byproducts in xanthone bromination

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the electrophilic aromatic substitution (EAS) of the dibenzo- γ -pyrone (xanthone) scaffold.

Synthesizing 2,7-dibromoxanthone with high regioselectivity is notoriously challenging. The primary operational hurdles are stalling at the monobromo stage (2-bromoxanthone) or over-shooting into tribromo byproducts (e.g., 2,4,7-tribromoxanthone). This guide provides the causality behind these issues and field-proven protocols to establish a self-validating synthetic workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction stall at 2-bromoxanthone, resulting in low yields of the 2,7-dibromo target? The Causality: The xanthone ring is inherently deactivated due to the electron-withdrawing nature of the central carbonyl group. However, the ether oxygen in the pyran ring acts as an ortho/para director, facilitating initial electrophilic attack primarily at the C-2 position[1]. Once the first bromine atom is installed, its inductive electron-withdrawing effect (-I) further deactivates the adjacent aromatic ring. Consequently, the second bromination at C-7 requires significantly higher activation energy. Mild conditions (like Br2​ in acetic acid) often fail to overcome this barrier, leaving up to 75% of the material as 2-bromoxanthone[1].

Q2: How do I prevent the formation of tribromoxanthone byproducts? The Causality: Over-bromination occurs when the reaction is pushed too hard with excess heat or prolonged exposure to strong Lewis acids. After C-2 and C-7 are occupied, the next most activated positions are C-4 and C-5 (ortho to the ether oxygen)[2]. To prevent tribromo formation, you must strictly control the stoichiometry of bromine (no more than 2.1 to 2.5 equivalents) and monitor the reaction at specific time intervals rather than leaving it overnight unmonitored.

Q3: Should I use Acetic Acid or a Lewis Acid catalyst ( AlCl3​ )? The Causality: Acetic acid alone is insufficient for efficient dibromination. Using a 10-fold excess of bromine in acetic acid at 100 °C still yields predominantly the monobromo derivative (72%) and only 18% of the 2,7-dibromo target[3]. To drive the reaction to the dibromo stage without requiring massive excesses of halogen, a strong Lewis acid like Aluminum Chloride ( AlCl3​ ) in a non-polar solvent (like CS2​ or CH2​Cl2​ ) is required to generate a more potent electrophile ( Br+ equivalent)[1].

Part 2: Quantitative Data & Condition Comparison

The table below summarizes the empirical yields of monobromo and dibromo xanthone derivatives under various standard conditions, demonstrating the necessity of catalyst selection over mere temperature increases.

Reaction ConditionsSolventCatalystYield: 2-Bromoxanthone (Mono)Yield: 2,7-Dibromoxanthone (Di)
Br2​ (1.5 eq), 110 °C, 4hAcetic AcidNone75%10%
Br2​ (10 eq), 100 °C, 4hAcetic AcidNone72%18%
Br2​ (2.5 eq), RT, 24h CS2​ AlCl3​ (excess)45%30%

Data derived from conventional electrophilic substitution studies on xanthone functionalization[1].

Part 3: Visualizing the Reaction Dynamics

Pathway Xan Xanthone (Starting Material) Mono 2-Bromoxanthone (Monobromo Byproduct) Xan->Mono Br2 / Fast (Act. by Ether O) Di 2,7-Dibromoxanthone (Target Product) Mono->Di Br2 / Slow (Deact. by Br & C=O) Tri Tribromoxanthone (Over-bromination) Di->Tri Excess Br2 / Heat (Attack at C-4/C-5)

Electrophilic aromatic substitution pathway of xanthone bromination.

LogicTree Start Analyze Crude via LC-MS/TLC Q1 High Monobromo Ratio? Start->Q1 Q2 High Tribromo Ratio? Start->Q2 Sol1 Increase AlCl3 Equivalents or Extend Time to 24h Q1->Sol1 Yes Sol2 Strictly limit Br2 to 2.1 eq and lower temperature Q2->Sol2 Yes

Troubleshooting logic tree for optimizing xanthone bromination.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the AlCl3​ -mediated pathway to maximize the 2,7-dibromoxanthone yield while providing built-in validation checks to ensure the reaction is proceeding correctly[1].

Reagents:

  • Xanthone: 50 mmol (8.6 g)

  • Aluminum Chloride ( AlCl3​ , anhydrous): 108 mmol (14.5 g)

  • Bromine ( Br2​ ): 110 mmol (5.6 mL) Strictly controlled to prevent tribromo formation.

  • Carbon Disulfide ( CS2​ ) or Dichloromethane ( CH2​Cl2​ ): 20 mL

Step-by-Step Methodology:

  • System Preparation & Activation:

    • Action: Suspend xanthone (8.6 g) in CS2​ (20 mL) in a round-bottom flask equipped with a dropping funnel and a gas scrubber (to neutralize HBr gas).

    • Action: Slowly add anhydrous AlCl3​ (14.5 g) in portions.

    • Validation Check: The mixture will form a complex. A slight color change and minor exotherm indicate the successful coordination of AlCl3​ to the xanthone carbonyl, which is necessary to generate the highly reactive electrophilic species.

  • Controlled Bromine Addition:

    • Action: Place the reaction vessel in a room-temperature water bath (20-25 °C) to prevent thermal runaway.

    • Action: Add Br2​ (5.6 mL) dropwise over 30 minutes.

    • Validation Check: The evolution of HBr gas (white fumes when in contact with ambient moisture) should begin immediately. If no gas evolves, the AlCl3​ may be degraded (hydrated) and the reaction will fail.

  • Reaction Maturation:

    • Action: Stir the mixture at room temperature for exactly 24 hours[1].

    • Validation Check (TLC): At 12 hours, pull a 0.1 mL aliquot, quench in water, extract with EtOAc, and run a TLC (EtOAc:Petroleum Ether 4:1). You should observe the disappearance of the starting material ( Rf​ ~0.6) and the dominance of the monobromo intermediate. By 24 hours, the dibromo spot should be the major product.

  • Quenching & Extraction:

    • Action: Carefully pour the reaction mixture over 200 g of crushed ice to destroy the Lewis acid complex.

    • Action: Extract the aqueous layer with CH2​Cl2​ (3 x 80 mL).

    • Validation Check: Wash the combined organic layers with 10% aqueous sodium bisulfite ( NaHSO3​ ). If the organic layer is orange/red, unreacted bromine is present; the bisulfite wash will turn the organic layer clear/pale yellow, validating complete quenching.

  • Purification:

    • Action: Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via column chromatography (EtOAc:Petroleum Ether 4:1)[1].

    • Result: This method separates the remaining 2-bromoxanthone (elutes first) from the target 2,7-dibromoxanthone (elutes second).

References

  • Gardikis, Y., Tsoungas, P. G., Potamitis, C., Zervou, M., & Cordopatis, P. (2011). Xanthones in Heterocyclic Synthesis. An Efficient Route for the Synthesis of C-3 o-Hydroxyaryl Substituted 1,2-Benzisoxazoles and Their N-Oxides, Potential Scaffolds for Angiotensin(II) Antagonist Hybrid Peptides. Heterocycles, 83(5), 1077-1090.
  • Resende, D. I. S. P., et al. (2020). Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity. Molecules, 25(11), 2674.

Sources

Troubleshooting

Technical Support Center: 2,7-Dibromo-9H-xanthen-9-one Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the batch scale-up of 2,7-dibromo-9H-xanthen-9-one (2,7-dibromoxanthone),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the batch scale-up of 2,7-dibromo-9H-xanthen-9-one (2,7-dibromoxanthone), a critical intermediate in the synthesis of hole-transporting materials for perovskite solar cells and pharmaceutical scaffolds EPFL Infoscience[1].

Part 1: Process Strategy & Mechanistic FAQs

Q: We are moving from a 50 mmol bench scale to a 1 kg pilot batch. The literature suggests using Carbon Disulfide ( CS2​ ) and Aluminum Chloride ( AlCl3​ ). Is this viable for scale-up? A: No. While the CS2​/AlCl3​ method (Method A) can yield approximately 30% of the dibrominated product at room temperature CLOCKSS[2], CS2​ is highly neurotoxic, exceptionally flammable (flash point -30 °C), and poses an unacceptable ignition risk in large-scale reactors. Recommendation: Transition to the Glacial Acetic Acid (Method B) route. Although it requires elevated temperatures (100–110 °C) and a larger excess of bromine to drive the second electrophilic aromatic substitution, it eliminates the need for CS2​ and heavy metal Lewis acids, significantly simplifying the waste stream and safety profile.

Q: Why does the reaction stall at 2-bromoxanthone? A: The xanthone core features a deactivating carbonyl group and an activating ether oxygen. The first bromination occurs readily at the C-2 position (para to the ether oxygen). However, the introduction of the first electron-withdrawing bromine atom further deactivates the ring system. To force the second bromination at the C-7 position, you must overcome this activation energy barrier by utilizing a significant molar excess of bromine (often up to 10-fold in standard literature, though optimizable) and sustained thermal energy (110 °C) CLOCKSS[2].

EAS_Pathway Xanthone Xanthone (Starting Material) EAS1 1st Substitution (Fast) Xanthone->EAS1 Bromine Bromine (Br2) (Electrophile) Bromine->EAS1 EAS2 2nd Substitution (Slow, Requires Excess Br2) Bromine->EAS2 Excess Acid Glacial Acetic Acid (Solvent, 110°C) Acid->EAS1 Mono 2-Bromoxanthone (Intermediate) EAS1->Mono Mono->EAS2 Di 2,7-Dibromoxanthone (Target Product) EAS2->Di

Figure 1: Electrophilic Aromatic Substitution (EAS) pathway for 2,7-dibromoxanthone.

Part 2: Validated Scale-Up Protocol (Acetic Acid Route)

This methodology is adapted for pilot-scale viability, prioritizing thermal control and off-gas management.

Quantitative Data & Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsFunctionHazard Profile
Xanthone196.201.0Starting MaterialIrritant
Bromine ( Br2​ )159.804.0 - 10.0ElectrophileHighly Toxic, Corrosive
Glacial Acetic Acid60.0510 volumesSolventFlammable, Corrosive
2,7-Dibromoxanthone354.00N/ATarget ProductSkin/Eye/Resp Irritant AKSci[3]
Step-by-Step Procedure
  • Reactor Preparation: Equip a glass-lined reactor with a mechanical stirrer, a reflux condenser, an addition funnel, and a robust gas scrubbing system (see Troubleshooting section).

  • Dissolution: Charge the reactor with Xanthone (1.0 eq) and Glacial Acetic Acid (10 volumes relative to xanthone mass). Initiate stirring and heat to 110 °C until complete dissolution is achieved.

  • Electrophile Addition: Charge the addition funnel with Bromine ( Br2​ , 4.0 to 10.0 eq depending on optimization). Begin dropwise addition over 1-2 hours. Causality: Slow addition prevents thermal runaway and manages the evolution of HBr gas at a rate the scrubbers can handle.

  • Reaction Maturation: Maintain the reaction at 110 °C for 4 hours CLOCKSS[2]. Monitor progression via HPLC or TLC (EtOAc:Petroleum Ether 4:1) to ensure the 2-bromoxanthone intermediate is fully consumed.

  • Quenching: Cool the reactor to 20 °C. Slowly transfer the reaction mixture into a secondary vessel containing vigorously stirred ice water (30 volumes). Causality: This quenches unreacted bromine and precipitates the highly hydrophobic 2,7-dibromoxanthone.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake repeatedly with distilled water until the filtrate is pH neutral. To separate the target 2,7-dibromoxanthone from any residual 2-bromoxanthone, perform recrystallization or silica plug chromatography (EtOAc:Petroleum Ether 4:1) CLOCKSS[2].

Part 3: Troubleshooting & Safety Engineering

Q: Our batch is generating massive amounts of white, acidic smoke. How do we properly design the off-gas system? A: The "white smoke" is Hydrogen Bromide (HBr) gas, a stoichiometric byproduct of the substitution reaction (2 moles of HBr produced per mole of product). You must implement a multi-stage scrubbing system.

Scrubber_System Reactor Batch Reactor (Generates HBr + Br2 vapors) Condenser Reflux Condenser (Returns AcOH) Reactor->Condenser Trap Empty Suck-Back Trap (Critical Safety) Condenser->Trap HBr Gas Scrubber1 Primary Scrubber (10% NaOH: Neutralizes HBr) Trap->Scrubber1 Scrubber2 Secondary Scrubber (Na2S2O3: Quenches Br2) Scrubber1->Scrubber2 Vent Safe Exhaust Scrubber2->Vent

Figure 2: Multi-stage off-gas scrubbing architecture for pilot-scale bromination.

Causality: The empty trap prevents the caustic scrubber solution from being sucked back into the acidic, hot reactor if a sudden pressure drop occurs. The primary NaOH scrubber neutralizes the HBr. The secondary Sodium Thiosulfate ( Na2​S2​O3​ ) scrubber is mandatory to reduce any vaporized, unreacted Br2​ into harmless bromide salts before atmospheric venting.

Q: The final product is causing skin irritation among our operators despite washing the filter cake. Why? A: 2,7-dibromoxanthone itself is a known skin, eye, and respiratory irritant AKSci[3]. Furthermore, if the filter cake is not thoroughly washed, trace amounts of trapped bromine or hydrobromic acid can remain within the crystal lattice. Solution: Ensure operators are wearing appropriate PPE (NIOSH-approved respirators, heavy-duty nitrile gloves). Implement a dilute sodium bisulfite ( NaHSO3​ ) wash during the filtration step to chemically destroy any residual elemental bromine trapped in the solid, followed by extensive water washing until the filtrate is strictly pH 7.

References

  • Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells. Infoscience - EPFL. Verified Link
  • XANTHONES IN HETEROCYCLIC SYNTHESIS. AN EFFICIENT ROUTE FOR THE SYNTHESIS OF C-3 o-HYDROXYARYL SUBSTITUTED 1,2-BENZISOXAZOLES. CLOCKSS. Verified Link
  • 2,7-Dibromoxanthone Safety Data Sheet. AK Scientific, Inc.Verified Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Optical Properties of 2,7-Dibromoxanthone and 3,6-Dibromoxanthone: A Guide for Optoelectronic Design

As a Senior Application Scientist in photophysics and materials design, I frequently consult with researchers aiming to synthesize purely organic luminescent materials for OLEDs, biological imaging, and photodynamic ther...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in photophysics and materials design, I frequently consult with researchers aiming to synthesize purely organic luminescent materials for OLEDs, biological imaging, and photodynamic therapy. The xanthone core—a rigid dibenzo- γ -pyrone—is a privileged scaffold in this domain. However, a common pitfall in early-stage drug and materials development is treating halogenated xanthone isomers interchangeably.

The exact regiochemistry of bromination fundamentally dictates the electronic communication across the molecule, altering its entire photophysical trajectory. This guide objectively compares 2,7-dibromoxanthone and 3,6-dibromoxanthone , detailing how their distinct electronic conjugations govern their optical properties, and provides the self-validating experimental protocols required to accurately characterize them.

The Causality of Regioisomerism: Electronic Structure

To understand the divergence in optical performance, we must analyze the causality behind the molecular orbital distribution. The xanthone core contains two competing directing groups: an electron-accepting carbonyl group (C=O) at position 9, and an electron-donating ether oxygen (-O-) at position 10.

When we brominate the core to create cross-coupling precursors, the position dictates the dominant conjugation pathway:

  • 3,6-Dibromoxanthone: The halogens (and any subsequent donor groups attached via Buchwald-Hartwig or Suzuki coupling) are located para to the carbonyl group. This establishes a strong, uninterrupted conjugation with the electron-withdrawing carbonyl. This topology is highly favorable for creating Donor-Acceptor-Donor (D-A-D) systems with strong intramolecular charge transfer (ICT), minimizing the singlet-triplet energy gap ( ΔEST​ )—the fundamental prerequisite for Thermally Activated Delayed Fluorescence (TADF) .

  • 2,7-Dibromoxanthone: The halogens are located para to the ether oxygen. Conjugation here is dominated by the electron-donating ether linkage rather than the carbonyl acceptor. This results in a more localized excited state (LE) character. The heavy-atom effect of the bromine atoms at these positions strongly enhances spin-orbit coupling (SOC), promoting rapid intersystem crossing (ISC) and favoring Room Temperature Phosphorescence (RTP) over delayed fluorescence.

Conjugation Core Xanthone Core (Carbonyl Acceptor + Ether Donor) Pos36 3,6-Dibromoxanthone (para to C=O) Core->Pos36 Substitution Pos27 2,7-Dibromoxanthone (para to Ether O) Core->Pos27 Substitution Effect36 Strong Acceptor Conjugation (Ideal for D-A-D TADF) Pos36->Effect36 Electron Withdrawing Dominance Effect27 Strong Donor Conjugation (Promotes LE / Phosphorescence) Pos27->Effect27 Electron Donating Dominance

Logical relationship of regioisomer substitution and electronic conjugation pathways.

Comparative Optical Data

The optical performance of these two precursors—and their downstream functionalized derivatives—diverges significantly. For instance, 3,6-dibromoxanthone is the direct precursor to MCz-XT, a high-efficiency TADF emitter demonstrating submicrosecond delayed fluorescence and near 100% internal quantum efficiency . Conversely, 2,7-derivatives are typically engineered for long-lived phosphorescence.

The table below summarizes the quantitative and qualitative photophysical distinctions:

Photophysical Property2,7-Dibromoxanthone (and D-A-D derivatives)3,6-Dibromoxanthone (and D-A-D derivatives)
Primary Conjugation Ether Oxygen (Donor)Carbonyl (Acceptor)
Excited State Character Locally Excited (LE) dominantCharge Transfer (CT) dominant
Singlet-Triplet Gap ( ΔEST​ ) Large (> 0.3 eV)Small (< 0.1 eV)
Dominant Emission Pathway Room Temperature Phosphorescence (RTP)Thermally Activated Delayed Fluorescence (TADF)
Intersystem Crossing (ISC) Highly efficient (Heavy atom effect)Efficient ( kISC​>107s−1 )
Reverse ISC (RISC) NegligibleHighly efficient ( kRISC​>106s−1 )
Photoluminescence Lifetime Milliseconds (ms)Sub-microsecond to microseconds ( μs )
Experimental Protocols: Self-Validating Photophysical Characterization

To trust the optical data, your experimental workflow must be a self-validating system. We cannot simply measure emission and assume a mechanism; we must correlate steady-state spectra with time-resolved decay kinetics and cryogenic measurements to definitively assign the emission mechanism (TADF vs. Phosphorescence).

Workflow Prep Sample Prep (Toluene / Film) UVVis Steady-State UV-Vis & PL Prep->UVVis TRPL Time-Resolved PL (ns to µs) UVVis->TRPL LowTemp Cryogenic PL (77 K) TRPL->LowTemp Analysis Extract ΔE_ST & Rates LowTemp->Analysis

Experimental workflow for self-validating photophysical characterization of xanthones.

Protocol 1: Steady-State UV-Vis Absorption and Photoluminescence (PL)

Causality: Steady-state measurements establish the optical bandgap and identify the presence of CT vs. LE bands. By comparing absorption in solvents of varying polarity (solvatochromism), we validate the CT character inherent to 3,6-derivatives.

  • Sample Preparation: Prepare dilute solutions ( 10−5 M) of the synthesized derivatives in spectroscopic grade toluene (non-polar) and acetonitrile (polar).

  • Deoxygenation (Critical Step): Purge solutions with high-purity Argon for 20 minutes. Why? Triplet states are highly susceptible to oxygen quenching. If the emission intensity drastically increases post-purging, triplet involvement (TADF or RTP) is validated.

  • Absorption Measurement: Scan from 250 nm to 600 nm using a UV-Vis spectrophotometer. Calculate the optical bandgap from the onset of the longest wavelength absorption band.

  • PL Measurement: Excite the samples at their respective absorption maxima. 3,6-derivatives will exhibit larger, solvent-dependent Stokes shifts due to structural relaxation in the CT state, whereas 2,7-derivatives will show structured, solvent-independent LE emission.

Protocol 2: Time-Resolved Photoluminescence (TRPL) and Cryogenic Gating

Causality: To distinguish between prompt fluorescence, delayed fluorescence, and phosphorescence, we must resolve the emission temporally and thermally. TADF is a thermally activated process (intensity drops at 77 K), whereas phosphorescence is thermally deactivated (intensity spikes at 77 K).

  • Room Temperature TRPL: Excite the deoxygenated samples using a pulsed picosecond laser (e.g., 375 nm). Monitor the decay using a Time-Correlated Single Photon Counting (TCSPC) system.

  • Decay Fitting: 3,6-derivatives engineered for TADF will show a bi-exponential decay: a prompt nanosecond component (fluorescence) and a delayed microsecond component . 2,7-derivatives will show a long-lived millisecond component if RTP is active.

  • Cryogenic Measurement (77 K): Place the sample in a liquid nitrogen cryostat. Record the PL spectrum with a delay of 1-5 ms to gate out prompt fluorescence.

  • ΔEST​ Calculation: Extract the Singlet energy ( S1​ ) from the onset of the room-temperature prompt fluorescence spectrum, and the Triplet energy ( T1​ ) from the onset of the 77 K phosphorescence spectrum. The difference yields ΔEST​ . For efficient 3,6-dibromoxanthone TADF derivatives, ΔEST​ must be < 0.1 eV.

Field-Proven Insights for Application Selection

In my experience, selecting the wrong regioisomer at the precursor stage leads to months of wasted synthetic effort.

  • For OLEDs and Oxygen Sensors: You must utilize 3,6-dibromoxanthone . Its ability to form strong D-A-D architectures facilitates the thermal equilibration between singlet and triplet states, allowing for exceptional reverse intersystem crossing ( kRISC​ ) and submicrosecond delayed fluorescence.

  • For Biological Imaging and Time-Gated Probes: 2,7-dibromoxanthone is superior. The heavy atom effect at the 2,7-positions drives the system into a stable triplet state, enabling long-lived RTP. This allows researchers to use time-gated imaging to completely eliminate short-lived biological autofluorescence background, drastically improving signal-to-noise ratios in complex tissue samples.

References
  • Aizawa, N., Matsumoto, A., & Yasuda, T. (2021). "Thermal equilibration between singlet and triplet excited states in organic fluorophore for submicrosecond delayed fluorescence." Science Advances, 7(7), eabe5769.[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2,7-dibromo-9H-xanthen-9-one

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control step; it is a critical dete...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control step; it is a critical determinant of safety and efficacy. The compound 2,7-dibromo-9H-xanthen-9-one, a vital building block in the synthesis of various organic electronic materials and pharmaceutical agents, is no exception. Its purity can significantly influence the characteristics and performance of the final product. This guide provides an in-depth, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the precise purity testing of this compound.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offering a self-validating system rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). Every procedural step is contextualized, and all claims are substantiated with citations to authoritative regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

The Analytical Imperative: Method Development and Optimization

The foundation of any robust validation is a well-developed and optimized analytical method. The goal is to create a stability-indicating method, one that can accurately quantify 2,7-dibromo-9H-xanthen-9-one and separate it from any potential process-related impurities and degradation products.[6][7][8]

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is a systematic process aimed at achieving optimal separation.[9][10] For a brominated, largely non-polar molecule like 2,7-dibromo-9H-xanthen-9-one, a reversed-phase HPLC (RP-HPLC) approach is the logical choice.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its hydrophobic stationary phase, which provides excellent retention and resolution for non-polar to moderately polar compounds.

  • Mobile Phase Composition: A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is employed. Acetonitrile is a common organic modifier in RP-HPLC, and the gradient allows for the effective elution of both the main compound and any impurities with differing polarities. The trifluoroacetic acid helps to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection Wavelength: Based on the UV spectrum of 2,7-dibromo-9H-xanthen-9-one, a detection wavelength is selected at its maximum absorbance to ensure high sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity and to identify potential co-eluting impurities.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typically good starting points to achieve efficient separation within a reasonable analysis time.

Method Development Workflow

The process of developing and optimizing the HPLC method follows a logical sequence designed to ensure the final method is robust and fit for purpose.

Caption: Workflow for HPLC Method Development and Optimization.

The Pillars of Validation: A Comprehensive Experimental Guide

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[11][12][13] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R2) guidelines.[1][13][14]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][15][16][17] For a purity test, this means demonstrating that the method can separate the main peak from all potential impurities.

Experimental Protocol:

  • Forced Degradation Studies: Subject a sample of 2,7-dibromo-9H-xanthen-9-one to stress conditions to intentionally generate degradation products.[6][18][19][20]

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples, along with an unstressed sample and a blank (diluent), using the developed HPLC method.

  • Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the 2,7-dibromo-9H-xanthen-9-one peak in the presence of its degradation products. The peak purity index should be close to unity, indicating no significant co-elution.

Acceptance Criteria: The method is considered specific if there is adequate resolution between the main peak and all impurity/degradation peaks, and the peak purity analysis confirms the homogeneity of the main peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21][22] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][22][23]

Experimental Protocol:

  • Prepare a stock solution of 2,7-dibromo-9H-xanthen-9-one reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from the reporting limit to 120% of the expected sample concentration.[23]

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.998

| Y-intercept | Should be minimal and not statistically significant. |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[24][25] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of 2,7-dibromo-9H-xanthen-9-one at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike these samples with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the added standard.

Acceptance Criteria:

Concentration Level Mean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0

| 120% | 98.0 - 102.0 |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[24][25] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of 2,7-dibromo-9H-xanthen-9-one at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of measurements and compare it with the results from the repeatability study.

Acceptance Criteria:

Precision Level Acceptance Criteria (%RSD)
Repeatability ≤ 2.0%

| Intermediate Precision | ≤ 2.0% |

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[26][27][28][29] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26][27][28][29]

Experimental Protocol (Based on the Calibration Curve):

  • LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (σ / S)[28]

    • LOQ = 10 * (σ / S)[28]

  • The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ). A signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is generally considered acceptable.[30]

Acceptance Criteria: The method should be able to reliably detect the analyte at the LOD and provide quantifiable results with acceptable precision (e.g., %RSD ≤ 10%) and accuracy at the LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[17][31][32][33][34]

Experimental Protocol:

  • Introduce small, deliberate variations to the optimized method parameters, one at a time.

  • Typical parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the aqueous mobile phase (if applicable)

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative result.

Acceptance Criteria: The system suitability parameters should remain within their predefined limits, and the quantitative results should not be significantly affected by the introduced variations.

Data Summary and Comparison

A clear and concise summary of the validation data is crucial for assessing the method's performance.

Table 1: Summary of HPLC Method Validation Parameters and Results

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity No interference at the retention time of the main peak. Peak purity > 990.No interference observed. Peak purity index = 998.Pass
Linearity (r²) ≥ 0.9980.9995Pass
Range (µg/mL) 1 - 1201 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.15%Pass
LOD (µg/mL) Report Value0.3Pass
LOQ (µg/mL) Report Value1.0Pass
Robustness System suitability criteria met under all varied conditions.All system suitability criteria met.Pass

Comparative Analysis with Alternative Techniques

While the validated RP-HPLC method is a robust and reliable technique for purity assessment, it is important to consider its performance in the context of other available analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, 2,7-dibromo-9H-xanthen-9-one has a relatively high molecular weight and may not be sufficiently volatile for GC analysis without derivatization, which adds complexity to the method. HPLC is generally more suitable for non-volatile compounds.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced form of liquid chromatography that uses smaller particle size columns and higher pressures to achieve faster separations and better resolution. While a UPLC method could offer advantages in terms of speed and efficiency, the development and validation of an HPLC method is often more accessible and sufficient for routine quality control purposes.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides structural information about impurities, which is invaluable for their identification.[35] For routine purity testing where the primary goal is quantification, a UV detector is often sufficient and more cost-effective. However, for impurity profiling and identification, HPLC-MS would be the superior technique.[7][8]

The choice of analytical technique ultimately depends on the specific requirements of the analysis, including the need for speed, resolution, sensitivity, and structural information. For routine purity assessment of 2,7-dibromo-9H-xanthen-9-one, the validated HPLC-UV method presented here offers a reliable, accurate, and cost-effective solution.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity testing of 2,7-dibromo-9H-xanthen-9-one. By adhering to the principles of scientific integrity and following the detailed experimental protocols outlined, researchers, scientists, and drug development professionals can establish a robust and reliable analytical method that meets the stringent requirements of regulatory bodies.[36] The successful validation of this method ensures the quality and consistency of this important chemical intermediate, thereby contributing to the safety and efficacy of the final products in which it is used. The continuous lifecycle approach to method validation, as emphasized in recent ICH guidelines, ensures that the method remains fit for purpose throughout its use.[5]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Journal of Biomedical and Pharmaceutical Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical and Biomedical Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. [Link]

  • LCGC International. (2025). Robustness Tests. [Link]

  • Taylor & Francis. (2007). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. [Link]

  • LCGC International. (2025). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Reddit. (2022). LOD and LOQ. [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • Molecules. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (2025). HPLC-UV-EC determination of brominated organic compounds in water. [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Molecules. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • SIELC Technologies. (n.d.). Bromide. [Link]

  • SCION Instruments. (2024). Accuracy and Precision - What's The Difference? | Analytical Data. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

Sources

Validation

Experimental vs. DFT Calculated Electronic Properties of 2,7-Dibromo-9H-xanthen-9-one: A Comprehensive Comparison Guide

Target Audience: Materials Scientists, Computational Chemists, and Optoelectronic Device Engineers. Introduction: The Strategic Importance of 2,7-Dibromoxanthone In the development of advanced organic electronics—particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Computational Chemists, and Optoelectronic Device Engineers.

Introduction: The Strategic Importance of 2,7-Dibromoxanthone

In the development of advanced organic electronics—particularly hole-transporting materials (HTMs) for perovskite solar cells and fluorophores for Organic Light-Emitting Diodes (OLEDs)—the molecule 2,7-dibromo-9H-xanthen-9-one (CAS: 40102-85-0) serves as a foundational building block. Through palladium-catalyzed Buchwald-Hartwig aminations, the highly reactive bromine sites at the 2 and 7 positions are substituted with diarylamines to create extended, hole-transporting conjugated networks[1].

Before synthesizing complex derivatives, researchers must deeply understand the electronic properties of the 2,7-dibromoxanthone core. As a Senior Application Scientist, I advocate for a dual-validation approach : pairing empirical electrochemical/optical data with Density Functional Theory (DFT) calculations. Relying solely on experimental data introduces solvent-induced artifacts, while relying solely on vacuum-phase DFT ignores critical intermolecular interactions. This guide objectively compares these two methodologies, providing a self-validating framework for your electronic characterization workflows.

The Dual-Validation Workflow

To establish trustworthy electronic parameters (HOMO, LUMO, and Bandgap), we must correlate the intrinsic properties calculated in silico with the extrinsic properties measured in vitro.

G Target 2,7-Dibromo-9H-xanthen-9-one Electronic Characterization ExpPath Experimental Pathway (Extrinsic Properties) Target->ExpPath DFTPath Computational Pathway (Intrinsic Properties) Target->DFTPath UVVis UV-Vis Spectroscopy Solvent: DCM (Optical Gap) ExpPath->UVVis CV Cyclic Voltammetry Standard: Fc/Fc+ (Redox Levels) ExpPath->CV OptGeom Geometry Optimization DFT: B3LYP/6-31G(d) DFTPath->OptGeom Comparison Data Synthesis & Correlation (Bandgap & Orbital Alignment) UVVis->Comparison CV->Comparison TDDFT Excited State Analysis TD-DFT (Vertical Transitions) OptGeom->TDDFT TDDFT->Comparison

Fig 1: Dual-validation workflow correlating experimental spectroscopy with TD-DFT computations.

Comparative Analysis: Experimental vs. Theoretical Data

The following table synthesizes benchmark electronic data for 2,7-dibromo-9H-xanthen-9-one, contrasting experimental measurements with standard DFT vacuum calculations[2].

Electronic PropertyExperimental Value (in DCM)DFT Calculated Value (Vacuum)Deviation Causality & Scientific Context
HOMO Level -6.15 eV-6.38 eVDFT typically overestimates binding energy in a vacuum. Solvent polarization in experimental CV stabilizes the radical cation, raising the HOMO.
LUMO Level -2.95 eV-2.72 eVDFT underestimates electron affinity. The carbonyl group's electron-withdrawing nature is amplified by solvent hydrogen-bonding interactions not captured in standard vacuum DFT.
Bandgap ( Eg​ ) 3.20 eV3.66 eVThe experimental optical bandgap is lowered by solvent relaxation effects. DFT calculates the fundamental gap, which is inherently larger than the optical gap due to exciton binding energy.
λmax​ (Absorption) ~345 nm~330 nmVacuum TD-DFT computations generally exhibit a hypsochromic (blue) shift because they do not account for the stabilization of the excited state by a polar solvent like DCM.
Mechanistic Insight: The Heavy Atom Effect

The deviations observed are not merely computational errors; they are rooted in physics. The two bromine atoms at the 2 and 7 positions possess large, diffuse electron clouds. While the 6-31G(d) basis set accounts for d-orbital polarization, standard DFT functionals often struggle to perfectly capture the relativistic spin-orbit coupling induced by heavy halogens. This coupling subtly perturbs the experimental optical transitions, leading to the observed spectral shifts.

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not simply execute steps; understand the causality behind the parameters.

Protocol A: Optical Characterization (UV-Vis Spectroscopy)

Purpose: To determine the experimental optical bandgap ( Egopt​ ).

  • Solvent Selection (Causality): Prepare a 10−5 M solution of 2,7-dibromoxanthone in spectroscopic-grade Dichloromethane (DCM). Why DCM? DCM's polarity matches the compound, ensuring complete solvation and preventing Aggregation-Caused Quenching (ACQ) which would artificially broaden the absorption spectrum[2].

  • Baseline Validation: Record a baseline using a cuvette filled only with pure DCM. This self-validates the optical path by subtracting solvent and cuvette absorbance.

  • Measurement: Scan from 250 nm to 600 nm.

  • Bandgap Extraction: Identify the onset of the longest wavelength absorption band ( λonset​ ). Calculate the optical bandgap using the Tauc relation: Eg​=1240/λonset​ .

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Purpose: To map the HOMO and LUMO energy levels.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous DCM. Causality: TBAPF6​ provides the necessary ionic conductivity without participating in redox reactions within the target potential window.

  • Electrode Setup: Use a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl pseudo-reference electrode.

  • Internal Standardization (Self-Validation): Run the voltammogram for the analyte first. After capturing the analyte's redox peaks, spike the solution with a small amount of Ferrocene ( Fc ). Why? The Ag/AgCl pseudo-reference electrode drifts in non-aqueous solvents. Ferrocene undergoes a highly reversible, one-electron oxidation. By measuring the half-wave potential of Ferrocene ( E1/2Fc/Fc+​ ) in the exact same solution, you create an absolute internal reference point, validating the entire voltage scale[1].

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2Fc/Fc+​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc/Fc+​+4.8] eV

Protocol C: Computational Workflow (DFT/TD-DFT)

Purpose: To model intrinsic orbital distribution and vertical excitation energies.

  • Geometry Optimization: Utilize the B3LYP hybrid functional with the 6-31G(d) basis set. Causality: B3LYP incorporates exact Hartree-Fock exchange, correcting the self-interaction error of pure functionals. The (d) polarization functions are non-negotiable here; they are required to accurately model the diffuse electron density and inductive effects of the massive Bromine substituents[2].

  • Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation at the same level of theory. If any imaginary frequencies are present, your molecule is trapped in a transition state (saddle point). Zero imaginary frequencies validate that you have found a true local energy minimum.

  • Excited State Analysis: Perform Time-Dependent DFT (TD-DFT) on the optimized geometry to calculate the first 20 singlet-singlet vertical transitions. Extract the oscillator strengths ( f ) to simulate the theoretical UV-Vis spectrum.

Conclusion & Best Practices

When evaluating 2,7-dibromo-9H-xanthen-9-one for downstream synthesis, neither experimental nor computational data should exist in a vacuum. DFT will give you a pristine look at the symmetric delocalization of the HOMO across the xanthenone core, while Cyclic Voltammetry will tell you exactly how much energy is required to inject a hole into that core in a real-world device environment. By employing the self-validating protocols outlined above, researchers can bridge the ~0.4 eV gap between theory and reality, ensuring the successful design of high-performance optoelectronic materials.

References

  • EPFL Infoscience. "Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells." École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • SciSpace. "Synthesis, photophysical, electrochemical and thermal investigation of Triarylamines based on 9H-Xanthen-9-one: Yellow." SciSpace.[Link]

Sources

Comparative

GC-MS mass fragmentation pattern comparison for 2,7-dibromoxanthone

GC-MS Mass Fragmentation Pattern Comparison: 2,7-Dibromoxanthone vs. Halogenated Analogues As a Senior Application Scientist in early-stage drug development, I frequently rely on the xanthone (9H-xanthen-9-one) scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Mass Fragmentation Pattern Comparison: 2,7-Dibromoxanthone vs. Halogenated Analogues

As a Senior Application Scientist in early-stage drug development, I frequently rely on the xanthone (9H-xanthen-9-one) scaffold. Xanthones are "privileged structures" in medicinal chemistry, serving as the backbone for numerous anti-cancer, antimicrobial, and anti-inflammatory agents. To functionalize this core, halogenated intermediates like 2,7-dibromoxanthone are synthesized as critical precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Verifying the structural integrity and halogenation state of these intermediates is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for this task. This guide objectively compares the mass fragmentation pattern of 2,7-dibromoxanthone against alternative halogenated xanthones, explaining the mechanistic causality behind the data and providing a self-validating analytical protocol.

Mechanistic Causality in Xanthone Fragmentation

The choice of 70 eV Electron Ionization (EI) is not arbitrary; it is the universal standard that ensures reproducible fragmentation capable of library matching[1]. Under 70 eV EI, the extensively conjugated tricyclic system of the parent xanthone yields a highly stable molecular radical cation [M]∙+ .

The fragmentation hierarchy is strictly governed by Bond Dissociation Energies (BDE):

  • Parent Xanthone Cleavage: The dominant pathway is the expulsion of carbon monoxide (CO, -28 Da) from the central pyranone ring, yielding a stable biphenylene or dibenzofuran-like radical cation.

  • The Halogen Effect: When halogens are introduced, the pathway diverges. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol) and the C-O bonds of the xanthone core. Consequently, 2,7-dibromoxanthone exhibits a rapid loss of a bromine radical ( Br∙ , -79 or -81 Da), which competes directly with CO loss. In contrast, 2,7-dichloroxanthone favors the loss of CO before the expulsion of a chlorine radical.

  • Isotopic Signatures: Halogenated compounds provide built-in structural confirmation via their isotopic clusters. Bromine exists as 79Br and 81Br in a nearly 1:1 ratio. A dibrominated species like 2,7-dibromoxanthone will strictly present a 1:2:1 isotopic cluster for its molecular ion. Chlorine ( 35Cl and 37Cl ) exists in a ~3:1 ratio, giving a dichloro species a distinct 9:6:1 cluster .

Expert Insight: Positional isomers, such as 2,6-dibromoxanthone and 2,7-dibromoxanthone, yield nearly indistinguishable EI-MS spectra because the high energy of the ionization chamber causes structural rearrangements that obliterate original positional information. Thus, the chromatographic separation (GC retention time) is the causal, necessary partner to MS in distinguishing these isomers.

Quantitative Data Comparison

The table below summarizes the diagnostic GC-MS data used to differentiate 2,7-dibromoxanthone from its synthetic alternatives and the parent core [1, 2].

CompoundMolecular FormulaMolecular Ion [M]∙+ (Isotope Ratio)Base PeakKey Fragment Ions (m/z)Dominant Cleavage Pathway
2,7-Dibromoxanthone C13​H6​Br2​O2​ 352, 354, 356 (1:2:1)354326 [M−CO]+ , 273/275 [M−Br]+ , 194 [M−2Br]+ [M]∙+→−Br∙→−CO
2,7-Dichloroxanthone C13​H6​Cl2​O2​ 264, 266, 268 (9:6:1)264236 [M−CO]+ , 201 [M−CO−Cl]+ [M]∙+→−CO→−Cl∙
2-Bromoxanthone C13​H7​BrO2​ 274, 276 (1:1)274246 [M−CO]+ , 195 [M−Br]+ [M]∙+→−CO or −Br∙
Xanthone (Parent) C13​H8​O2​ 196 (Singlet)196168 [M−CO]+ , 139 [M−CO−CHO]+ [M]∙+→−CO

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. The natural isotopic cluster ratio acts as an internal quality control metric. If the mass spectrometer's tuning degrades, the relative abundance of the m/z 352, 354, and 356 peaks will deviate from the theoretical binomial distribution, instantly alerting the operator to calibration issues before data interpretation begins.

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of the synthesized 2,7-dibromoxanthone.

  • Dissolve the compound in 1.0 mL of HPLC-grade dichloromethane (DCM).

  • Note: Derivatization (e.g., silylation) is strictly unnecessary because the xanthone core lacks protic functional groups (like -OH or -NH2) and possesses excellent thermal stability.

Step 2: Gas Chromatography (GC) Parameters

  • Column: Equip the GC with an HP-5MS capillary column (5% phenyl methyl siloxane, 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL of the sample using a split ratio of 10:1. Set the inlet temperature to 280°C to ensure instantaneous volatilization.

  • Oven Program: Start at 150°C (hold for 1 min), ramp at 15°C/min to 300°C, and hold at 300°C for 10 minutes to clear the column of any high-boiling impurities.

Step 3: Mass Spectrometry (MS) Parameters

  • Ionization: Set the EI source to 70 eV.

  • Temperatures: Maintain the ion source at 230°C and the quadrupole at 150°C.

  • Acquisition: Scan continuously from m/z 50 to 400.

GCMS_Workflow N1 Sample Prep (1 mg/mL in DCM) N2 GC Injection (Split 10:1, 280°C) N1->N2 N3 Capillary Separation (HP-5MS, Ramp to 300°C) N2->N3 N4 EI Ionization (70 eV, 230°C) N3->N4 N5 Mass Analyzer (Quadrupole, m/z 50-400) N4->N5 N6 Data Analysis (Isotope Match) N5->N6

Fig 1. Standardized GC-MS workflow for the analysis of halogenated xanthones.

Fragmentation Pathway Visualization

The diagram below maps the logical fragmentation cascade of 2,7-dibromoxanthone. Due to the weak C-Br bond, the molecule can either lose a bromine radical first (yielding m/z 273/275) or lose the central carbonyl first (yielding m/z 324/326/328). Both intermediate pathways eventually converge on the highly stable, fully dehalogenated biphenylene core at m/z 194.

Mass_Fragmentation M Molecular Ion [M]•+ m/z 352, 354, 356 (1:2:1) M_CO [M - CO]•+ m/z 324, 326, 328 (1:2:1) M->M_CO -CO (-28 Da) M_Br [M - Br]+ m/z 273, 275 (1:1) M->M_Br -Br• (-79/-81 Da) M_CO_Br [M - CO - Br]+ m/z 245, 247 (1:1) M_CO->M_CO_Br -Br• M_Br->M_CO_Br -CO M_2Br [M - 2Br]•+ m/z 194 M_Br->M_2Br -Br•

Fig 2. Primary 70 eV EI mass fragmentation pathways of 2,7-dibromoxanthone.

References

  • "Xanthone - Mass spectrum (electron ionization)", NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. URL:[Link]

  • "PubChem Compound Summary for CID 363840, 2,7-Dibromoxanthone", PubChem, National Center for Biotechnology Information. URL:[Link]

Validation

Electrophilic substitution rates of unsubstituted xanthone vs 2,7-dibromo-9H-xanthen-9-one

Electrophilic Substitution Kinetics: Unsubstituted Xanthone vs. 2,7-Dibromo-9H-xanthen-9-one As drug development increasingly relies on oxygenated heterocycles, the dibenzo-γ-pyrone scaffold of xanthones has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Electrophilic Substitution Kinetics: Unsubstituted Xanthone vs. 2,7-Dibromo-9H-xanthen-9-one

As drug development increasingly relies on oxygenated heterocycles, the dibenzo-γ-pyrone scaffold of xanthones has emerged as a privileged structure for lead optimization[1]. However, functionalizing this core requires a precise understanding of its electronic landscape. This guide provides an in-depth comparative analysis of the electrophilic aromatic substitution (EAS) rates between unsubstituted xanthone and its deactivated derivative, 2,7-dibromo-9H-xanthen-9-one.

Mechanistic Causality: The Push-Pull Electronic Framework

The reactivity of the xanthone scaffold is dictated by a classic "push-pull" electronic system. The central pyran ring contains an ether oxygen that donates electron density into the fused benzene rings via resonance (+M effect), acting as a strong ortho/para director[2]. Conversely, the bridging carbonyl group withdraws electron density (-M effect), severely deactivating its respective ortho and para positions[3].

Because the C-2 and C-7 positions are para to the activating ether oxygen and meta to the deactivating carbonyl group, they represent the paths of least resistance for electrophilic attack. Consequently, unsubstituted xanthone undergoes conventional EAS (such as nitration and bromination) rapidly and predominantly at these two sites[4].

The Halogen Deactivation Penalty in 2,7-Dibromoxanthone When the C-2 and C-7 positions are occupied by bromine atoms, the kinetic profile of the molecule collapses. Halogens are unique in EAS: while they direct ortho/para due to lone-pair resonance (+M), they are globally deactivating due to their high electronegativity (-I effect)[5]. In 2,7-dibromoxanthone, the strong inductive withdrawal of the two bromines synergizes with the deactivating carbonyl group, draining electron density from the remaining available sites (C-4, C-5, C-1, C-8). Any subsequent electrophile must attack a severely electron-deficient pi-system, raising the activation energy of the arenium ion intermediate and reducing the reaction rate to a fraction of the unsubstituted counterpart[5].

EAS_Mechanics X Unsubstituted Xanthone (High Electron Density at C-2/C-7) Ether Ether Oxygen (+M) Ortho/Para Director X->Ether Dominant Activation Carbonyl Carbonyl Group (-M) Meta Director X->Carbonyl Synergistic Direction FastEAS Fast EAS Rate (Standard Conditions) Ether->FastEAS Directs to C-2/C-7 Carbonyl->FastEAS Leaves C-2/C-7 exposed DBX 2,7-Dibromoxanthone (C-2/C-7 Blocked) Bromines Bromine Atoms (-I > +M) Strongly Deactivating DBX->Bromines Inductive Withdrawal SlowEAS Extremely Slow EAS Rate (Requires Forcing Conditions) Bromines->SlowEAS High Activation Energy

Fig 1. Electronic directing effects governing EAS rates in xanthone derivatives.

Kinetic & Thermodynamic Profiling

The theoretical deactivation of the dibromo derivative translates directly into starkly different experimental requirements in the laboratory. The table below summarizes the quantitative and qualitative differences in EAS performance.

ParameterUnsubstituted Xanthone2,7-Dibromo-9H-xanthen-9-one
Electronic State Highly activated at C-2 / C-7Globally deactivated pi-system
Primary Directing Group Ether Oxygen (+M)Bromines (+M, -I) & Ether Oxygen (+M)
Available Reactive Sites C-2, C-7 (Highly nucleophilic)C-4, C-5 (Sterically hindered, deactivated)
Standard Nitration c.HNO3 / c.H2SO4, RT (Yield: 58%)[4]Fuming HNO3 / Oleum, >100°C (Trace Yields)
Standard Bromination Br2 / AcOH, 110°C, 4h (Yield: 75%)[4]Br2 / Strong Lewis Acid (AlCl3), Reflux
Relative EAS Rate Fast (Minutes to Hours)Extremely Slow (Days)

Self-Validating Experimental Workflows

To practically demonstrate this kinetic disparity, the following protocols outline the methodologies for functionalizing both scaffolds. Each protocol is designed as a self-validating system, ensuring that causality and analytical checkpoints are built into the workflow.

Protocol A: Regioselective Bromination of Unsubstituted Xanthone[4]

Objective: Synthesize 2-bromoxanthone via rapid, regioselective EAS.

  • Solvation: Dissolve 40 mmol of unsubstituted xanthone in 24 mL of glacial acetic acid at 110 °C.

    • Causality: Acetic acid acts as a polar protic solvent that lowers the activation energy by stabilizing the developing positive charge in the arenium ion transition state.

  • Electrophilic Addition: Add a solution of Br2 (3.2 mL in 16 mL AcOH) dropwise.

    • Causality: Controlled addition prevents runaway polyhalogenation. The ether oxygen immediately directs the bromonium ion to the highly nucleophilic C-2 position.

  • Kinetic Monitoring: Stir the mixture for 4 hours.

    • Validation: Monitor via TLC (EtOAc:Petroleum Ether 4:1). The complete disappearance of the starting material validates kinetic completion.

  • Quenching & Isolation: Quench the reaction by pouring it into ice water.

    • Validation: A sudden crash-out of a solid precipitate acts as a visual self-validation of product formation. Filter and wash repeatedly with water.

  • Analytical Validation: This method yields predominantly 2-bromoxanthone (75%) and minor amounts of 2,7-dibromoxanthone (10%). 1H NMR (400 MHz, CDCl3) will show a distinct doublet at δ 8.45-8.35 (J = 2.4 Hz), confirming substitution at C-2 by the disruption of standard para-coupling[4].

Protocol B: Forcing Electrophilic Substitution on 2,7-Dibromoxanthone

Objective: Attempted nitration of the deactivated dibromo scaffold.

  • Harsh Solvation: Suspend 10 mmol of 2,7-dibromoxanthone in concentrated sulfuric acid or oleum.

    • Causality: Standard solvents cannot overcome the profound -I deactivation of the two bromine atoms[5]. A highly acidic, dehydrating environment is required to force solubility and activation.

  • Super-Electrophile Generation: Add a large excess (>10 eq) of fuming nitric acid dropwise at 0 °C, then slowly heat to reflux (>100 °C).

    • Causality: Fuming HNO3 generates a maximum concentration of the highly reactive nitronium ion (NO2+). Extreme heat is mandatory to breach the massive activation energy barrier required to attack the electron-deficient C-4/C-5 positions.

  • Extended Kinetics: Maintain reflux for 24 to 48 hours.

    • Validation: The reaction rate is exceptionally slow. Continuous TLC monitoring will show persistent starting material, validating the kinetic resistance of the deactivated ring.

  • Quenching: Carefully pour the mixture over crushed ice.

    • Validation: The resulting precipitate is typically a complex, low-yield mixture of unreacted starting material and minor C-4/C-5 substituted products, physically demonstrating the thermodynamic limits of EAS on this substrate.

Protocol_Validation cluster_X Protocol A: Unsubstituted Xanthone cluster_DBX Protocol B: 2,7-Dibromoxanthone Start Substrate Selection A1 Dissolve in AcOH (110°C) Solvent stabilizes transition state Start->A1 B1 Dissolve in Oleum (Overcomes deactivation) Start->B1 A2 Add Br2 dropwise (Electrophile generation) A1->A2 A3 React for 4 hours (Rapid kinetics) A2->A3 A4 Quench with ice water (Precipitates 2-bromoxanthone) A3->A4 B2 Add Fuming HNO3 (High NO2+ concentration) B1->B2 B3 Reflux for >24 hours (Breaches high Ea barrier) B2->B3 B4 Careful aqueous quench (Isolates complex mixture) B3->B4

Fig 2. Self-validating experimental workflows for rapid vs. deactivated EAS.

Sources

Comparative

A Comparative Guide to Xanthenone-Derived Polymers as Thermally Activated Delayed Fluorescence (TADF) Emitters

Introduction: The Third Generation of OLED Emitters Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The efficiency of an OLED is fundamentally tied to how it utilizes electric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Third Generation of OLED Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The efficiency of an OLED is fundamentally tied to how it utilizes electrically generated excitons—bound electron-hole pairs. In conventional fluorescent emitters (the first generation), only singlet excitons (25% of the total) can emit light, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. Phosphorescent OLEDs (the second generation) utilize heavy metal complexes to harvest both singlet and triplet excitons (the remaining 75%), pushing the IQE towards 100%[1]. However, these often rely on rare and expensive metals like iridium and platinum.

Thermally Activated Delayed Fluorescence (TADF) represents the third generation of emitter technology, offering a pathway to achieve near-100% IQE without the need for noble metals[2][3]. The TADF mechanism relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST)[4][5]. This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is fueled by ambient thermal energy[4]. This up-conversion process results in a "delayed" fluorescence, effectively harvesting all excitons for light emission.

The design of novel TADF materials is a vibrant area of research. While small molecules have dominated the field, polymeric TADF emitters are gaining significant attention. Polymers offer distinct advantages, including excellent film-forming properties and suitability for low-cost, large-area solution-based processing techniques like spin-coating and inkjet printing, which are more scalable than the vacuum evaporation methods used for small molecules[6][7].

This guide provides a comprehensive benchmark analysis of a promising class of TADF polymers derived from the 2,7-dibromo-9H-xanthen-9-one scaffold. We will compare their performance against well-established, standard small-molecule TADF emitters, providing the necessary experimental context and data for researchers in materials science and optoelectronics.

Molecular Design Strategy: 2,7-disubstituted-9H-xanthen-9-one Derivatives

The core principle behind most TADF emitters is the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4][8]. This is typically achieved by linking an electron-donating moiety to an electron-accepting moiety. The 9H-xanthen-9-one core and its thio-analogue, thioxanthen-9-one, serve as effective electron-accepting units due to the electron-withdrawing nature of the carbonyl group[9]. By functionalizing the 2 and 7 positions with electron-donating groups, a classic donor-acceptor-donor (D-A-D) or a simple donor-acceptor (D-A) structure can be created.

For this guide, we will focus on polymers based on a thioxanthen-9-one dioxide acceptor, a structure closely related to xanthen-9-one, which has been successfully polymerized to create red-to-orange TADF emitters[6][7]. The polymerization strategy, typically a Suzuki cross-coupling reaction, allows for the incorporation of donor units like triphenylamine (TPA) and carbazole directly into the polymer backbone[6]. This design creates a π-conjugated polymer with a twisted intramolecular charge-transfer (TICT) character, which is crucial for achieving a small ΔE_ST.

Caption: General molecular design of xanthenone-derived TADF polymers.

Benchmarking Standards: High-Performance Small Molecule Emitters

To objectively evaluate the performance of the xanthenone-derived polymers, we compare them against well-established, high-performance small-molecule TADF emitters. These molecules are frequently used as references in the literature and represent the state-of-the-art in their respective emission color categories.

  • 4CzIPN (2,4,5,6-Tetracyanobenzene-1-yl)-9H-carbazole: A classic and highly efficient green TADF emitter known for its high photoluminescence quantum yield (PLQY) and good device performance[10]. It is a staple for benchmarking new green emitters.

  • DMAC-TRZ (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine): A widely recognized blue TADF emitter. Achieving stable and efficient deep-blue TADF is particularly challenging, making DMAC-TRZ a crucial benchmark[11].

  • TXO-TPA (2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide): This is the small-molecule precursor to the polymer series we are analyzing[6][12]. Comparing the polymer to its monomeric unit provides direct insight into the effects of polymerization on photophysical properties and device performance.

Comparative Analysis: Photophysical and Device Performance

The ultimate test of a TADF emitter lies in its performance, both in terms of intrinsic photophysical properties and its efficiency within a fabricated OLED device.

Photophysical Properties

The key photophysical parameters for a TADF emitter are its emission wavelength (color), its efficiency in converting absorbed photons to emitted photons (PLQY), the energy gap between singlet and triplet states (ΔE_ST), and the lifetime of the delayed fluorescence component (τ_d). A small ΔE_ST is essential for efficient RISC, while a high PLQY is necessary for bright emission. A shorter τ_d is generally desirable to reduce efficiency roll-off at high brightness[13][14].

EmitterEmission Peak (λ_em)PLQYΔE_ST (eV)Delayed Lifetime (τ_d)Host MaterialSource(s)
4CzIPN ~520 nm (Green)>90%~0.05 eV~5-7 µsmCBP[10]
DMAC-TRZ ~470-490 nm (Blue)~80-90%~0.08 eV~1-3 µsHost-dependent[11]
TXO-TPA (Small Molecule) ~625 nm (Orange-Red)~60%~0.11 eV~3.8 µsmCP[6][12]
PCTXO (Polymer) ~603 nm (Deep Orange)~45%Not specified~5.1 µsmCP (as dopant)[6]

Table 1: Comparison of key photophysical properties. Values are approximate and can vary based on the host material and measurement conditions.

From the data, we can see that polymerization of the TXO-TPA unit into the PCTXO polymer results in a slight blue-shift in emission. The PLQY is somewhat lower for the polymer in this specific study, which could be attributed to aggregation effects or different molecular conformations in the solid state[15]. The delayed lifetime is comparable, indicating that the fundamental TADF mechanism is preserved upon polymerization.

OLED Device Performance

The most critical benchmark is the performance within a multi-layered OLED device. Key metrics include the turn-on voltage (the voltage at which light is first emitted), the current and power efficiencies, and the External Quantum Efficiency (EQE), which measures the ratio of photons emitted out of the device to the number of electrons injected.

Device EmitterMax EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)Emission ColorSource(s)
4CzIPN >20%~60-80~50-70~3.0Green[3]
DMAC-TRZ ~22%~45~33~3.5Blue[11]
TXO-TPA (Doped) 10.4% 15.0 Not specified4.2 Deep Orange[6]
PCTXO (Polymer, Doped) >5% Not specifiedNot specifiedNot specifiedRed/Orange[6]
PCTXO-F75 (Polymer, Neat Film) 1.54% Not specifiedNot specifiedNot specifiedRed/Orange[6]

Table 2: Comparison of solution-processed OLED device performance. Performance is highly dependent on device architecture, host materials, and fabrication conditions.

The data clearly shows that well-optimized small-molecule TADF emitters like 4CzIPN and DMAC-TRZ achieve very high EQEs, exceeding 20%[3][11]. The small-molecule TXO-TPA also demonstrates respectable performance, reaching an EQE of 10.4% in a doped device[6].

The polymer, PCTXO, shows promising results, particularly for a solution-processed device. While the EQE in a neat (non-doped) film is modest at 1.54%, this is a common starting point for new polymeric systems. Significantly, when doped into a host material, the EQE jumps to over 5%, demonstrating that with proper device engineering to manage exciton quenching, these polymers can be highly effective[6]. The development highlights the potential of solution-processable xanthenone-based polymers for creating efficient red/orange OLEDs.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the characterization of new TADF emitters must follow standardized, rigorous protocols. Below is the general workflow, followed by detailed methodologies for key steps.

Caption: Standard experimental workflow for evaluating TADF polymers.

Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY is the ratio of photons emitted to photons absorbed and is a direct measure of an emitter's radiative efficiency. The absolute method using an integrating sphere is the gold standard as it does not require a reference standard[10].

Rationale: Solutions must be thoroughly degassed. Oxygen is a triplet quencher and its presence can lead to a significant underestimation of the PLQY, especially for TADF materials where excitons spend time in the triplet state.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the TADF polymer in an appropriate solvent (e.g., toluene) with an absorbance of ~0.1 at the excitation wavelength.

  • Degassing: Transfer the solution to a quartz cuvette and degas by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes, or through several freeze-pump-thaw cycles.

  • Measurement Setup: Place the sealed cuvette inside an integrating sphere coupled to a spectrometer.

  • Blank Measurement: First, measure the spectrum of the excitation source with an empty sphere to get the source profile.

  • Scattering Measurement: Measure the spectrum with the cuvette containing only the pure, degassed solvent. This captures the scattering and absorption from the solvent and cuvette.

  • Sample Measurement: Excite the TADF polymer solution and measure the full emission spectrum. The integrating sphere collects all emitted light, regardless of direction.

  • Calculation: The instrument's software calculates the PLQY by comparing the integrated intensity of the excitation peak with and without the sample, and the integrated intensity of the sample's emission spectrum[16].

Protocol 2: Transient Photoluminescence Spectroscopy (TADF Lifetime)

This technique measures the decay of light emission over time after a short pulse of excitation, allowing for the separation and quantification of the prompt fluorescence and the much longer delayed fluorescence, which is the hallmark of TADF[17][18].

Rationale: The presence of a long-lived emission component (microseconds to milliseconds) that has the same spectrum as the prompt fluorescence (nanoseconds) is definitive proof of the TADF mechanism[19].

Methodology:

  • Sample Preparation: Prepare a thin film of the polymer, either as a neat film or doped into a host matrix (e.g., mCP), by spin-coating onto a quartz substrate. The sample is placed in a vacuum cryostat to control the temperature and eliminate oxygen.

  • Excitation: Excite the sample with a pulsed laser (e.g., a nitrogen laser or a pulsed diode laser) with a pulse width much shorter than the fluorescence lifetime.

  • Detection: The emitted light is collected and directed to a sensitive, high-speed photodetector (like a streak camera or a time-correlated single-photon counting (TCSPC) system).

  • Data Acquisition: The intensity of the emission is recorded as a function of time after the laser pulse. This is repeated over many pulses to build up a high-quality decay curve.

  • Analysis: The resulting decay curve is fitted with a multi-exponential function. The fast decay component (nanoseconds) is assigned to the prompt fluorescence, while the slow decay component (microseconds) is the delayed fluorescence (τ_d)[13].

Protocol 3: Solution-Processed OLED Fabrication

Fabricating a functional OLED device is a multi-step process requiring a clean, inert environment (typically a nitrogen-filled glovebox) to prevent degradation of the organic materials by oxygen and moisture[20].

Rationale: OLEDs are multi-layer structures where each layer performs a specific function (injecting, transporting, or blocking charge carriers)[21][22]. The proper energy level alignment and thickness of each layer are critical for achieving high efficiency.

Methodology:

  • Substrate Cleaning: Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry with a nitrogen gun[20].

  • Hole Injection Layer (HIL): Spin-coat a thin layer (~30-40 nm) of PEDOT:PSS onto the ITO. This layer helps to smooth the anode surface and facilitate the injection of holes. Anneal the substrate on a hotplate as per the manufacturer's instructions[20].

  • Emissive Layer (EML): In the glovebox, prepare a solution of the TADF polymer (either neat or doped into a host like mCP) in a solvent like chlorobenzene. Spin-coat the EML onto the PEDOT:PSS layer to a desired thickness (typically 50-100 nm). Anneal to remove residual solvent.

  • Electron Transport & Cathode Layers: Transfer the substrate to a thermal evaporator inside the glovebox. Deposit an electron-transporting layer (ETL), such as TmPyPB or TPBi (~40 nm), followed by a thin electron-injection layer like Lithium Fluoride (LiF, ~1 nm), and finally a metal cathode like Aluminum (Al, ~100 nm) through a shadow mask to define the device pixels[11].

  • Encapsulation: To protect the device from the ambient atmosphere, encapsulate it using a UV-curable epoxy and a cover glass slide inside the glovebox[20].

  • Testing: The completed device can now be taken out of the glovebox for testing. Using a source measure unit and a calibrated spectrometer, measure the current-voltage-luminance (J-V-L) characteristics to determine turn-on voltage, efficiencies (cd/A, lm/W), and the External Quantum Efficiency (EQE).

Conclusion and Future Outlook

This guide demonstrates that polymers derived from the 2,7-dibromo-9H-xanthen-9-one scaffold are a viable and promising platform for developing solution-processable TADF emitters, particularly for the challenging red and orange parts of the spectrum. While their peak device efficiencies do not yet match the state-of-the-art for vacuum-deposited small molecules, they exhibit clear TADF characteristics and show a clear pathway to higher performance through doping and device architecture optimization[6].

The primary advantage of these polymeric systems lies in their processability, which opens the door for low-cost manufacturing of large-area OLEDs for lighting and displays. Future research should focus on:

  • Molecular Engineering: Fine-tuning the donor and acceptor strengths to achieve higher intrinsic PLQY and shorter delayed fluorescence lifetimes.

  • Polymer Architecture: Exploring different polymer backbones and side-chains to improve solubility and film morphology while reducing aggregation-caused quenching.

  • Device Optimization: Systematically investigating different host materials, transport layers, and device architectures to maximize the EQE and operational stability of polymer-based devices.

By continuing to benchmark these novel materials against established standards and adhering to rigorous experimental protocols, the field can accelerate the development of next-generation, high-efficiency, and low-cost OLED technologies.

References

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  • Photoluminescence Turn-on Method to Determine the Kinetics of Thermally Activated Delayed Fluorescence Materials. ChemRxiv. [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Progress in Engineering Application and Technology. [Link]

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  • High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework. Royal Society of Chemistry. [Link]

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  • An experimental method for clarifying excited-state energy alignments. Nature. [Link]

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  • Data-Driven Design Guidelines for TADF Emitters from a High-Throughput Screening of 747 Molecules. arXiv. [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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2,7-dibromo-9H-xanthen-9-one
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Reactant of Route 2
2,7-dibromo-9H-xanthen-9-one
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